molecular formula C17H12N4OS B11606454 (5Z)-5-(4-methylbenzylidene)-2-pyridin-3-yl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(4-methylbenzylidene)-2-pyridin-3-yl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11606454
M. Wt: 320.4 g/mol
InChI Key: KANJSVWVXMMXSC-ZROIWOOFSA-N
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Description

(5Z)-5-[(4-METHYLPHENYL)METHYLIDENE]-2-(PYRIDIN-3-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a triazolo-thiazole core, which is known for its diverse biological activities and potential as a pharmacophore in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(4-METHYLPHENYL)METHYLIDENE]-2-(PYRIDIN-3-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methylbenzaldehyde with 3-amino-2-thioxo-1,2,4-triazole under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized with 3-pyridinecarboxylic acid hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride to yield the desired compound.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This involves careful control of reaction parameters such as temperature, pH, and solvent choice. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(4-METHYLPHENYL)METHYLIDENE]-2-(PYRIDIN-3-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazolo-thiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive triazolo-thiazole core.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(4-METHYLPHENYL)METHYLIDENE]-2-(PYRIDIN-3-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological processes in pathogens, making it an effective antimicrobial agent. Additionally, the compound’s ability to interact with cellular receptors and modulate signaling pathways contributes to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-[(4-METHYLPHENYL)METHYLIDENE]-2-(PYRIDIN-3-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: shares structural similarities with other triazolo-thiazole derivatives, such as:

Uniqueness

The uniqueness of (5Z)-5-[(4-METHYLPHENYL)METHYLIDENE]-2-(PYRIDIN-3-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its specific substitution pattern and the presence of both pyridine and triazolo-thiazole moieties. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H12N4OS

Molecular Weight

320.4 g/mol

IUPAC Name

(5Z)-5-[(4-methylphenyl)methylidene]-2-pyridin-3-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C17H12N4OS/c1-11-4-6-12(7-5-11)9-14-16(22)21-17(23-14)19-15(20-21)13-3-2-8-18-10-13/h2-10H,1H3/b14-9-

InChI Key

KANJSVWVXMMXSC-ZROIWOOFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CN=CC=C4)S2

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CN=CC=C4)S2

Origin of Product

United States

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